2-[(naphthalen-2-yloxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole
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Overview
Description
2-[(naphthalen-2-yloxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole moiety linked to a naphthalene ring via a methoxy group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The naphthalene ring is a polycyclic aromatic hydrocarbon, which is often used in the synthesis of dyes, resins, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(naphthalen-2-yloxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core Common reagents used in these reactions include formic acid, trimethyl orthoformate, and aromatic aldehydes .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity . The process may include steps such as crystallization, filtration, and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-[(naphthalen-2-yloxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
2-[(naphthalen-2-yloxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(naphthalen-2-yloxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- 1-(2-Substituted benzyl)-1H-benzo[d]imidazol-2-yl methyl-3-arylthioureas
Uniqueness
2-[(naphthalen-2-yloxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole is unique due to its specific structural features, which combine the pharmacological properties of benzimidazole with the chemical versatility of naphthalene. This combination allows it to exhibit a wide range of biological activities and makes it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
385403-19-0 |
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Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4g/mol |
IUPAC Name |
2-(naphthalen-2-yloxymethyl)-1-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C21H20N2O/c1-15(2)23-20-10-6-5-9-19(20)22-21(23)14-24-18-12-11-16-7-3-4-8-17(16)13-18/h3-13,15H,14H2,1-2H3 |
InChI Key |
VQWOQNJCIPHKDE-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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